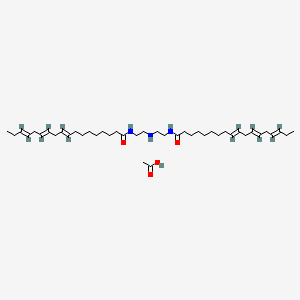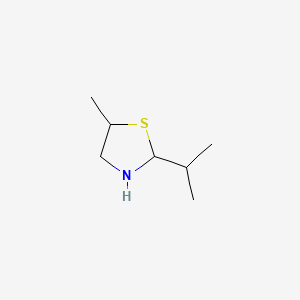![molecular formula C13H8Cl3NO2 B12668916 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene CAS No. 50274-96-9](/img/structure/B12668916.png)
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene typically involves the nitration of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the chlorination of benzene derivatives followed by nitration. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Amino-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene.
Reduction: Formation of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(2,4-dichlorophenyl)ethanone
- 2,2’,4’-Trichloroacetophenone
- 2,4-Dichloroaniline
Uniqueness
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene is unique due to the presence of both chlorine and nitro groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted interactions in various chemical and biological processes, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
50274-96-9 |
|---|---|
Fórmula molecular |
C13H8Cl3NO2 |
Peso molecular |
316.6 g/mol |
Nombre IUPAC |
2-chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H8Cl3NO2/c14-10-3-1-8(12(15)6-10)5-9-2-4-11(17(18)19)7-13(9)16/h1-4,6-7H,5H2 |
Clave InChI |
CVIPZLAFYGJMQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


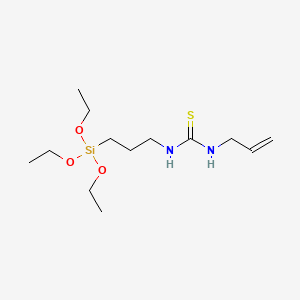


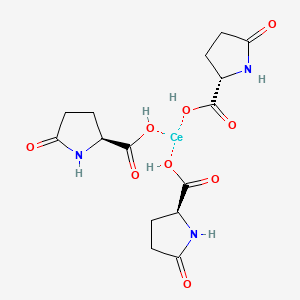
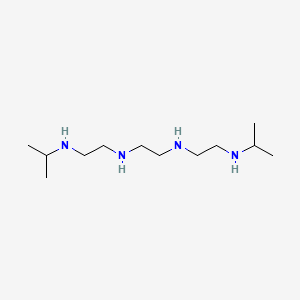

![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
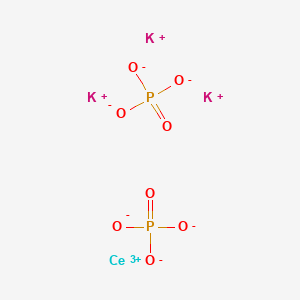
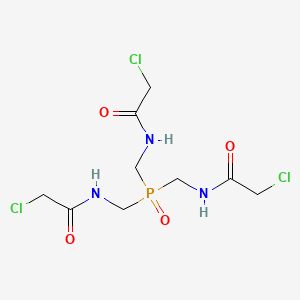
![2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]](/img/structure/B12668878.png)
